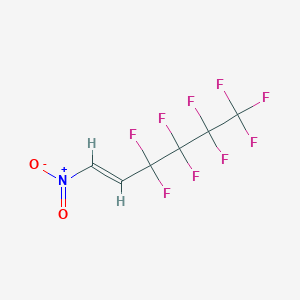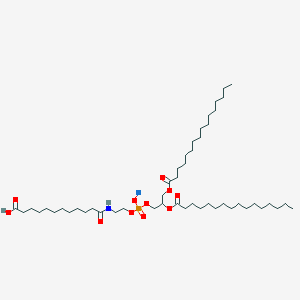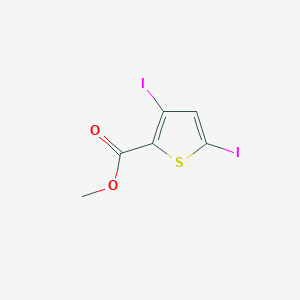
Pyroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroside: (CAS No. 10338-88-2) is a naturally occurring phenolic compound found in P. gunniiPeroxides have the general structure R−O−O−R, where the R groups represent radicals (portions of complete molecules) and the O atoms are single oxygen atoms . This compound has a molecular formula of C14H18O8 and a molecular weight of 314.29 g/mol.
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for Pyroside are not extensively documented, but it can be obtained through chemical synthesis. Researchers have explored various methods to synthesize this compound, including oxidative coupling reactions and phenolic transformations.
Reaction Conditions::Oxidative Coupling:
Industrial Production:: Industrial-scale production methods for this compound are limited due to its natural occurrence. research continues to explore efficient and scalable synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions::
Oxidation: Pyroside can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Substituent groups can be introduced onto the phenolic ring of this compound.
Conjugation: this compound may participate in conjugated systems, affecting its reactivity.
Oxidizing Agents: Hydrogen peroxide (H2O2), peracids, or metal-based oxidants.
Catalysts: Transition metal complexes (e.g., copper, iron).
Temperature and Solvent: Reaction conditions vary based on the specific synthetic route.
Major Products:: The major products of this compound reactions depend on the reaction conditions and the substituents involved. These could include dimeric forms, oxidation products, or derivatives with altered functional groups.
Applications De Recherche Scientifique
Pyroside has gained attention in various scientific fields:
Biology: Investigations focus on its biological activities, such as anti-inflammatory or antimicrobial effects.
Medicine: this compound’s potential therapeutic properties are being explored, although further research is needed.
Industry: Its use as a natural product in cosmetics, food additives, or pharmaceuticals is an area of interest.
Mécanisme D'action
The exact mechanism by which Pyroside exerts its effects remains an active area of research. It likely involves interactions with cellular targets, oxidative processes, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
While Pyroside is unique due to its natural origin, it shares similarities with other phenolic compounds, such as resveratrol, quercetin, and catechins. These compounds also exhibit antioxidant and bioactive properties.
Propriétés
Numéro CAS |
10338-88-2 |
|---|---|
Formule moléculaire |
C14H18O8 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H18O8/c1-7(15)20-6-10-11(17)12(18)13(19)14(22-10)21-9-4-2-8(16)3-5-9/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
XABUTYXAHYMCDK-RKQHYHRCSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)O)O)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O |
melting_point |
214 - 216 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)
![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)

![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)



![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)

![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)

